7-Acetoxy-4-bromomethylcoumarin
Overview
Description
4-Bromomethyl-7-acetoxycoumarin is a synthetic compound belonging to the coumarin family. It is characterized by its molecular formula C12H9BrO4 and a molecular weight of 297.10 g/mol . This compound is widely recognized for its fluorescent properties, making it a valuable reagent in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-7-acetoxycoumarin typically involves the bromination of 7-hydroxy-4-methylcoumarin followed by acetylation. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-7-acetoxycoumarin primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can also participate in esterification reactions owing to the acetoxy group .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Esterification Reactions: Reagents such as acetic anhydride and catalysts like pyridine are commonly used.
Major Products:
Substitution Reactions: Products include various substituted coumarins depending on the nucleophile used.
Esterification Reactions: The major product is the esterified coumarin derivative.
Scientific Research Applications
4-Bromomethyl-7-acetoxycoumarin is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for labeling and detecting various organic compounds.
Biology: Utilized in fluorescence microscopy and flow cytometry for studying cellular processes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Employed in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-7-acetoxycoumarin is primarily based on its ability to form covalent bonds with target molecules through its bromomethyl group. This interaction often results in the formation of fluorescent derivatives, which can be detected and analyzed using various spectroscopic techniques . The molecular targets and pathways involved are largely dependent on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
4-Bromomethyl-7-methoxycoumarin: Similar in structure but with a methoxy group instead of an acetoxy group.
7-Acetoxy-4-methylcoumarin: Lacks the bromomethyl group, resulting in different reactivity and applications.
Uniqueness: 4-Bromomethyl-7-acetoxycoumarin is unique due to its combination of a bromomethyl group and an acetoxy group, which imparts distinct reactivity and fluorescent properties. This makes it particularly valuable for applications requiring specific labeling and detection capabilities .
Properties
IUPAC Name |
[4-(bromomethyl)-2-oxochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFMNSSDOXBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181894 | |
Record name | 4-Bromomethyl-7-acetoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-04-8 | |
Record name | 4-Bromomethyl-7-acetoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromomethyl-7-acetoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Acetoxy-4-(bromomethyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Acetoxy-4-bromomethylcoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8F79A3785 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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